Methyl 3-chloroquinoxaline-6-carboxylate
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Overview
Description
Methyl 3-chloroquinoxaline-6-carboxylate is an organic compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloroquinoxaline-6-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of methyl 4-fluoro-3-nitrobenzoate with glycine methyl ester hydrochloride in the presence of diisopropylethylamine (DIPEA) in acetonitrile (MeCN) at room temperature for three days . The resulting product is then subjected to hydrogenation using palladium on activated carbon in methanol at 50°C. This is followed by treatment with iodine and potassium carbonate in methanol at 50°C for three hours. Finally, the product is treated with trichlorophosphate at 80°C overnight to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloroquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using hydrogenation techniques.
Oxidation Reactions: The compound can undergo oxidation to form quinoxaline derivatives with different functional groups.
Common Reagents and Conditions
Hydrogenation: Palladium on activated carbon in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Methyl 3-chloroquinoxaline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of methyl 3-chloroquinoxaline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit bacterial enzymes, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoroquinoxaline-6-carboxylate
- Methyl 3-bromoquinoxaline-6-carboxylate
- Methyl 3-iodoquinoxaline-6-carboxylate
Uniqueness
Methyl 3-chloroquinoxaline-6-carboxylate is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. Compared to its fluorine, bromine, and iodine analogs, the chlorine derivative often exhibits different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
methyl 3-chloroquinoxaline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)13-9(11)5-12-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETNLVFOMLHRHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC(=CN=C2C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948833-63-4 |
Source
|
Record name | methyl 3-chloroquinoxaline-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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